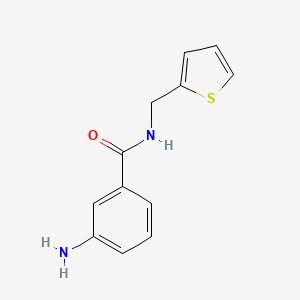

3-amino-N-(thiophen-2-ylmethyl)benzamide

Descripción general

Descripción

3-Amino-N-(thiophen-2-ylmethyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives It features a benzamide core with an amino group at the 3-position and a thiophen-2-ylmethyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(thiophen-2-ylmethyl)benzamide typically involves the reaction of 3-aminobenzamide with thiophen-2-ylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, with rigorous quality control measures in place to meet industry standards.

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Nucleophiles such as hydroxide (OH-) and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Nitrobenzamide derivatives.

Reduction: Aminobenzamide derivatives.

Substitution: Various substituted benzamide derivatives.

Aplicaciones Científicas De Investigación

1.1 Antidiabetic Properties

Recent studies have highlighted the potential of thiourea derivatives based on 3-amino-N-(thiophen-2-ylmethyl)benzamide in the inhibition of α-glucosidase, an enzyme crucial for carbohydrate metabolism. These derivatives exhibited promising anti-diabetic activity, with IC50 values indicating effective inhibition at concentrations comparable to established drugs like acarbose. For instance, compounds derived from this class showed IC50 values ranging from 16.64 mM to 21.79 mM against α-glucosidase, suggesting their viability as candidates for further modification and in vivo studies .

1.2 Antifungal Activity

The compound has also been evaluated for its antifungal properties. In a study assessing various derivatives, certain compounds demonstrated significant fungicidal activity, outperforming traditional fungicides like flumorph and mancozeb at specified concentrations. For example, one derivative (designated as 4f ) exhibited control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively . This suggests that modifications to the thiophene moiety can enhance antifungal potency.

Synthesis and Structural Modifications

The synthesis of this compound typically involves acylation processes where thiophen-2-amine reacts with acyl chlorides under basic conditions. The resulting derivatives can be structurally optimized to enhance their biological activities. For example, the introduction of halogens or alkoxy groups on the thiophene ring has been shown to influence both fungicidal and antidiabetic activities positively .

Potential in Cancer Therapy

Emerging research indicates that compounds like this compound may serve as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to tumor suppression. Small molecules featuring benzamide or hydroxamic acid groups have been extensively studied for their ability to induce hyperacetylation of histones, leading to activation of tumor suppressor genes . The potential application of this compound in cancer treatment is an area ripe for exploration.

Summary of Key Findings

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Antidiabetic | α-glucosidase Inhibition | IC50 values between 16.64 mM - 21.79 mM |

| Antifungal | Fungicidal Activity | Control efficacy up to 79% at certain doses |

| Cancer Therapy | HDAC Inhibition | Potential role in gene expression modulation |

Mecanismo De Acción

The mechanism by which 3-amino-N-(thiophen-2-ylmethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

3-Amino-N-(thiophen-2-ylmethyl)benzamide is similar to other benzamide derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

4-Amino-N-(thiophen-2-ylmethyl)benzamide

3-Amino-N-(benzyl)benzamide

3-Amino-N-(phenylmethyl)benzamide

These compounds share the benzamide core but differ in the substituents attached to the nitrogen atom, leading to variations in their chemical properties and biological activities.

Actividad Biológica

3-amino-N-(thiophen-2-ylmethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the underlying mechanisms that contribute to its efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophen-2-ylmethylamine with appropriate benzoyl chlorides. Characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.

Antimicrobial Activity

Research has shown that derivatives of thiophene compounds, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 32.6 |

| Escherichia coli | 18 | 40.0 |

| Bacillus subtilis | 19 | 35.0 |

| Pseudomonas aeruginosa | 22 | 30.0 |

The compound showed varying degrees of inhibition against these strains, with the highest activity observed against Pseudomonas aeruginosa and Staphylococcus aureus .

Antioxidant Activity

In addition to its antimicrobial properties, studies have indicated that this compound possesses antioxidant activity. Using the ABTS assay, the compound demonstrated a significant inhibition percentage comparable to standard antioxidants like ascorbic acid .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound's lipophilicity allows it to interact with bacterial cell membranes, leading to permeability changes and cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial metabolism, contributing to its antibacterial effects.

- Reactive Oxygen Species (ROS) Generation : The antioxidant activity suggests that it may also modulate oxidative stress within cells, potentially leading to apoptosis in cancerous cells .

Case Studies

Several studies have highlighted the efficacy of thiophene derivatives in various biological contexts:

- Antibacterial Efficacy : A study comparing various thiophene derivatives found that those with amino substitutions exhibited enhanced antibacterial activity compared to their hydroxy or methyl counterparts .

- Antioxidant Properties : In vitro experiments demonstrated that compounds similar to this compound effectively reduced oxidative stress markers in cellular models .

Propiedades

IUPAC Name |

3-amino-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHNZBMRZOBHES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.